molecular formula C11H14N2O B14577729 2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one CAS No. 61496-33-1

2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B14577729
CAS No.: 61496-33-1
M. Wt: 190.24 g/mol
InChI Key: XMVUJEIVQQYEME-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a pyridine ring substituted at the 4-position with a prop-2-en-1-one moiety, which is further substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and dimethylamine.

    Condensation Reaction: Pyridine-4-carbaldehyde is reacted with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Aldol Condensation: The Schiff base undergoes an aldol condensation with acetone to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

    Reduction: Formation of 2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)propan-1-ol.

    Substitution: Formation of various substituted enones depending on the nucleophile used.

Scientific Research Applications

2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]-1-(pyridin-2-yl)prop-2-en-1-one
  • 2-[(Dimethylamino)methyl]-1-(pyridin-3-yl)prop-2-en-1-one
  • 2-[(Dimethylamino)methyl]-1-(pyridin-5-yl)prop-2-en-1-one

Uniqueness

2-[(Dimethylamino)methyl]-1-(pyridin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The position of the substituents can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers.

Properties

CAS No.

61496-33-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C11H14N2O/c1-9(8-13(2)3)11(14)10-4-6-12-7-5-10/h4-7H,1,8H2,2-3H3

InChI Key

XMVUJEIVQQYEME-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C(=O)C1=CC=NC=C1

Origin of Product

United States

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